Acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

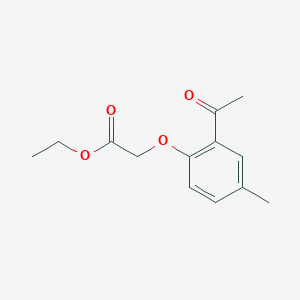

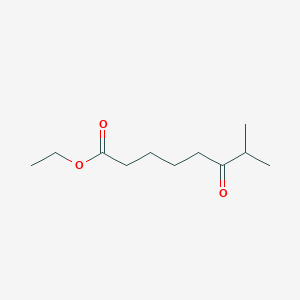

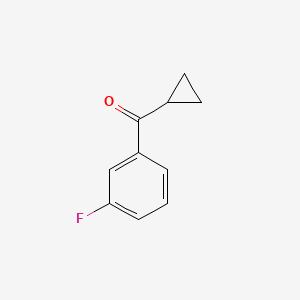

Acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester, also known as ethyl 2-acetyl-4-methylphenyl ether, is a chemical compound with the molecular formula C12H16O3. It is commonly used as a solvent in the manufacturing of various products such as perfumes, flavors, and pharmaceuticals. In recent years, there has been a growing interest in the scientific research applications of this compound due to its unique properties and potential benefits.

Wissenschaftliche Forschungsanwendungen

Application in the Synthesis of Dual GK and PPARγ Activators

Specific Scientific Field

Summary of the Application

The compound “ethyl 2-(2-acetyl-4-methylphenoxy)acetate” is used as a precursor in the synthesis of dual GK and PPARγ activators . These activators are important in the treatment of type 2 diabetes .

Methods of Application or Experimental Procedures

The compound is synthesized through a process known as Efficient Consecutive Synthesis . The details of this process are not provided in the source .

Results or Outcomes

The synthesis process was found to be efficient, and the resulting activators were found to be effective in activating both GK and PPARγ .

Application in the Synthesis of Ethanol

Specific Scientific Field

Summary of the Application

The compound “ethyl 2-(2-acetyl-4-methylphenoxy)acetate” can be used in the synthesis of ethanol from acetic acid . This process is beneficial for the industrially massive synthesis of ethanol from acetic acid, which can be obtained from renewable biomass .

Methods of Application or Experimental Procedures

The synthesis of ethanol from acetic acid is carried out over a Cu2In (100) catalyst . The pathway of CH3COOH → CH3COO → CH3CHOO → CH3CHO → CH3CH2O → CH3CH2OH was found to be most favorable .

Application in the Synthesis of Phenoxy Acetamide Derivatives

Summary of the Application

The compound “ethyl 2-(2-acetyl-4-methylphenoxy)acetate” can be used in the synthesis of phenoxy acetamide and its derivatives . These derivatives have been investigated for their potential therapeutic applications .

Methods of Application or Experimental Procedures

The synthesis of phenoxy acetamide derivatives involves a series of chemical reactions . The specific details of these reactions are not provided in the source .

Results or Outcomes

The synthesized phenoxy acetamide derivatives showed promising pharmacological activities . For instance, compounds (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide (120), (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide (121) showed great antioxidant activity compared with the reference drug .

Application in the Microbial Production of Ethyl Acetate

Specific Scientific Field

Summary of the Application

“Ethyl 2-(2-acetyl-4-methylphenoxy)acetate” can be used in the microbial production of ethyl acetate . This process provides a sustainable alternative to the conventional industrial production of ethyl acetate, which is energy-intensive and generates hazardous wastes .

Methods of Application or Experimental Procedures

The microbial production of ethyl acetate involves the bio-catalysis of ethanol and acetic acid using lipases in vitro . The accumulation of acetyl-CoA is crucial for synthesizing ethyl acetate in vivo .

Results or Outcomes

The microbial production of ethyl acetate has been demonstrated to be efficient, with high product yield and selectivity . This process is carried out under mild conditions, making it a promising alternative to conventional industrial processes .

Eigenschaften

IUPAC Name |

ethyl 2-(2-acetyl-4-methylphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-16-13(15)8-17-12-6-5-9(2)7-11(12)10(3)14/h5-7H,4,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWWVNAQQNTWKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482858 |

Source

|

| Record name | Acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester | |

CAS RN |

58335-85-6 |

Source

|

| Record name | Acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)

![Furo[3,2-c]pyridine](/img/structure/B1313802.png)